Annonacin

Vue d'ensemble

Description

L'annonacine est un composé chimique présent dans certains fruits comme la papaye, les pommes cannelle et le corossol, qui appartiennent à la famille des Annonaceae . L'annonacine a été étudiée pour ses propriétés médicinales potentielles, y compris son utilisation en médecine traditionnelle dans les Antilles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'annonacine implique plusieurs étapes, notamment la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques. La voie de synthèse commence généralement par la préparation d'un intermédiaire lactone, suivie de l'introduction de groupes hydroxyles et de la formation de la structure finale de l'acétogénine. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle : La production industrielle de l'annonacine est principalement axée sur l'extraction à partir de sources naturelles plutôt que sur des méthodes synthétiques. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou l'acétate d'éthyle pour isoler l'annonacine des feuilles, des graines ou de la pulpe de fruits d'Annona muricata (corossol) et d'autres espèces apparentées . Les extraits sont ensuite purifiés à l'aide de techniques telles que la chromatographie pour obtenir de l'annonacine de haute pureté.

Analyse Des Réactions Chimiques

Sharpless Asymmetric Dihydroxylation (AD)

-

Central to constructing annonacin’s THF ring (e.g., intermediate 54 → 22 ) with >90% enantiomeric excess .

Epoxide Cascade Reactions

-

Hexafluorosilicic acid-mediated ring-opening/ring-closing cascades generate bis-THF motifs (e.g., 182 → 183 ) in this compound analogues .

Grignard-Epoxide Coupling

-

Aldehyde 192 reacts with Grignard reagent 193 to form annonin I precursors 194/195 with threo-trans-threo configurations .

Synthetic Derivatives and Bioactivity

Modifications to this compound’s alkyl chain and THF ring yield analogues with enhanced cytotoxicity:

-

Structure-Activity Insights :

-

Alkyl Chain Length : C<sub>10</sub> derivatives (e.g., 9a ) show 10-fold higher potency than C<sub>8</sub> analogues (Table 3, ).

-

THF Rigidity : Replacing THF with flexible tetraol (93 ) reduces activity by 25-fold vs. bullatacin .

-

Aromatic Substitutions : p-CF<sub>3</sub>C<sub>6</sub>H<sub>4</sub> groups enhance mitochondrial inhibition (IC<sub>50</sub> = 3.3 μM) .

-

Biochemical Interactions

-

Mitochondrial Complex I Inhibition :

this compound binds irreversibly to NADH:ubiquinone oxidoreductase (IC<sub>50</sub> = 54.8 nM), inducing ATP depletion and tauopathy . -

Caspase-3 Activation :

At 4 μg/ml, this compound cleaves procaspase-3 in endometrial cancer cells, triggering apoptosis via DNA fragmentation .

Degradation and Stability Studies

-

Oxidative Degradation :

HRMS analysis reveals this compound decomposes under CH<sub>3</sub>OH–H<sub>2</sub>O gradients, forming [M+H]<sup>+</sup> (597.47 Da) and [M+Na]<sup>+</sup> (619.45 Da) ions .

This synthesis-driven analysis underscores this compound’s reactivity as a scaffold for antitumor agents while highlighting risks from chronic dietary exposure .

Applications De Recherche Scientifique

Annonacin is an acetogenin from the Annonaceae family, known for its potential to prevent cell division by arresting the cell cycle and inhibiting cell proliferation . Research indicates this compound may induce cell cycle arrest and cytotoxicity in bladder cancer cells via a Bax and caspase-3 related pathway, and arrest the cell cycle at the G1 phase by stimulating the p21 protein in cancers induced by N-nitroso-N-methylurea (NMU) . It has also been reported to inhibit the proliferation of MCF-7 breast cancer cells by decreasing the expression of ER, cyclin D1, and Bcl2 .

Scientific Research Applications

- Anti-cancer agent this compound's ability to prevent cell division has spurred research into its application as an anti-cancer agent . Studies have explored its effects on various cancer types, including bladder and breast cancer .

- Drug delivery systems Due to this compound's low bioavailability and solubility, and its limited ability to cross the blood-brain barrier, researchers are exploring methods to enhance its delivery and effectiveness .

- Neurotoxicity studies Epidemiological studies have linked this compound consumption to a high prevalence of atypical parkinsonism, prompting investigations into its neurotoxic effects .

Nanodiamonds for Enhanced Delivery of this compound

One study explored the use of nanodiamonds as a carrier to deliver this compound to breast cancer cells, with the aim of enhancing its bioavailability and anti-cancer properties .

Methods

this compound was coupled with nanodiamonds and characterized using UV-Vis spectrophotometry, FTIR, SEM, and PSA to determine their stability and drug release . Cell growth inhibition and cell migration assays were performed using the breast cancer MCF7 and T747D cell lines, and in vivo analysis was performed in rats (Rattus norvegicus) . MCF7 and T747D cells were treated with 12.5 μg/mL this compound coupled with nanodiamonds for 24 and 48 hours and further analyzed by MTT, cell migration, and reactive oxygen species (ROS) assays . Twenty-five female rats were divided into five groups, and breast cancer was induced using two intraperitoneal doses of N-nitroso-N-methylurea (NMU) (50 and 30 mg/kg body weight) . this compound coupled with nanodiamonds was administered by intraperitoneal injection (17.5 mg/kg body weight) for 5 weeks, one injection per 3 days .

Results

Administration of this compound coupled with nanodiamonds significantly reduced MCF7 cell growth and reactive oxygen species (ROS) levels . The in vivo study showed that administration of this compound coupled with nanodiamonds significantly reduced PI3KCA levels and increased p53 expression, reduced cancer antigen-15-3 (CA-15-3) levels in serum, increased caspase-3 expression, reduced Ki-67 levels, and reduced the thickness of the mammary ductal epithelium .

The study demonstrated the effectiveness of nanodiamonds as a carrier of this compound to inhibit breast cancer cell growth through inhibition of the PI3K/Akt signaling pathway .

Quantification of this compound in Rat Plasma

A quantification method for this compound in rat plasma was developed using UPLC-ESI-TQ, with annonacinone as an internal standard, to evaluate its bioavailability .

Methods

The method used SRM mode with a focus on 112 uma loss, characteristic of acetogenins, and an Acquity UPLC BEH C18 column with a 5-minute water/acetonitrile gradient . Calibration standards from 0.1 ng/mL to 100 ng/mL of this compound in rat plasma, containing 10 ng/mL of internal standard, were prepared . Sample preparation involved two consecutive liquid/liquid extractions with ethylacetate, evaporation of the supernatant, and reconstitution in acetonitrile . The method was applied to plasma samples collected after intravenous and oral administration on 6 rats per route, at a concentration of 0.5 mg/kg (intravenous) and 10 mg/kg (oral) . Blood samples were collected periodically for 48 hours .

Results

this compound was quantified in plasma until 48 and 32 hours after intravenous and oral administration, respectively . Pharmacokinetic parameters were obtained by non-compartmental analysis, with the bioavailability of this compound estimated to be 3% .

Neurotoxicity of this compound

Mécanisme D'action

Annonacin exerts its effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), which is a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, this compound disrupts the production of ATP, leading to cell death through apoptosis or necrosis . This mechanism is responsible for both its cytotoxic and neurotoxic effects. Additionally, this compound can chelate calcium ions and modulate histone H3 phosphorylation, further contributing to its biological activities .

Comparaison Avec Des Composés Similaires

L'annonacine fait partie d'un groupe plus large de composés appelés acétogénines, qui partagent des structures et des activités biologiques similaires. Parmi les composés similaires, citons :

Annomuricine A, B et C : Ces composés sont également des acétogénines présentes dans l'Annona muricata et présentent des propriétés cytotoxiques et anticancéreuses similaires.

Muricatocine C et Muricatacine : Ces acétogénines ont été étudiées pour leurs activités antivirales et anticancéreuses potentielles.

cis-Annonacine et Annonacine-10-one : Ces dérivés de l'annonacine ont montré des activités biologiques uniques, notamment des effets anti-inflammatoires et antimicrobiens.

L'annonacine se distingue par ses effets neurotoxiques puissants et son rôle potentiel dans les maladies neurodégénératives, ce qui est moins souvent observé chez les autres acétogénines .

Activité Biologique

Annonacin, a prominent acetogenin derived from the Annona muricata (soursop) plant, has garnered significant attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article delves into the various biological activities of this compound, summarizing key findings from diverse research studies and case analyses.

This compound belongs to a class of compounds known as acetogenins, which are characterized by their unique chemical structures that include long-chain fatty acids. The primary mechanism through which this compound exerts its biological effects is by inhibiting mitochondrial complex I (NADH: ubiquinone oxidoreductase), leading to reduced ATP production and subsequent induction of apoptosis in cancer cells .

1. Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound selectively induces cell death in cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit Na+/K+-ATPase activity, which is crucial for maintaining cellular homeostasis .

- Case Study Evidence : A case study involving a 66-year-old woman with metastatic breast cancer reported stabilization of her condition after consuming soursop leaves alongside chemotherapy, suggesting a potential adjunctive role for this compound in cancer treatment .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases:

- Mechanisms of Neurotoxicity : Although this compound has been associated with neurotoxic effects at high concentrations, it also exhibits protective effects against oxidative stress in neuronal cells. This duality highlights the importance of dosage and context in evaluating its safety and efficacy .

3. Antioxidant Activity

This compound exhibits significant antioxidant properties:

- Free Radical Scavenging : In vitro assays demonstrate that extracts containing this compound can effectively scavenge free radicals, which contributes to its potential protective effects against oxidative damage .

Research Findings and Data Tables

The following table summarizes key studies on the biological activity of this compound:

| Study | Findings | Cell Lines | Concentration |

|---|---|---|---|

| Syed & Syed (2016) | Antitumor activity via complex I inhibition | Various cancer cell lines | IC50 values < 10 µg/mL |

| Machado (2019) | Induction of apoptosis through mitochondrial dysfunction | HeLa, MCF-7 | 5-20 µg/mL |

| Recent Study (2023) | Selective cytotoxicity in glioblastoma cells | U251, GAMG | < 7 µg/mL |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have evaluated parameters such as:

- Absorption : this compound shows moderate intestinal absorption, suggesting potential bioavailability when administered orally .

- Blood-Brain Barrier Penetration : Preliminary data indicate that this compound may cross the blood-brain barrier, which is significant for neuroprotective applications .

However, concerns regarding its neurotoxicity at higher doses necessitate further investigation into its safety profile.

Propriétés

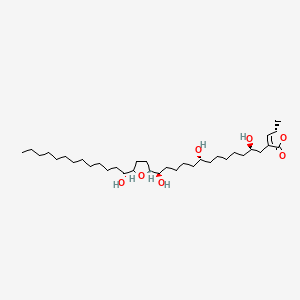

IUPAC Name |

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODZYPOIPVPRF-CGWDHHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892989 | |

| Record name | Annonacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111035-65-5 | |

| Record name | (+)-Annonacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annonacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annonacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANNONACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of annonacin?

A1: this compound is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of this compound-induced mitochondrial complex I inhibition?

A2: Inhibition of mitochondrial complex I by this compound leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that this compound induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []

Q3: How does this compound affect cancer cells?

A3: In addition to its effects on mitochondrial complex I, this compound exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]

Q4: Does this compound exhibit synergistic effects with other anti-cancer drugs?

A4: Yes, research indicates that this compound can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives. [, , , , , , ]

Q7: Are there any known material compatibility issues with this compound?

A7: While specific material compatibility information is limited in the provided research, this compound's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.

Q8: Does this compound possess any catalytic properties?

A8: The provided research does not indicate any intrinsic catalytic properties of this compound. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.

Q9: How has computational chemistry been used to study this compound?

A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between this compound and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []

Q10: How do structural modifications impact the activity of this compound and its analogs?

A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of this compound and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []

Q11: What are some strategies to improve the solubility and bioavailability of this compound?

A12: Research suggests that encapsulating this compound in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free this compound in water. []

Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A14: While the provided research doesn’t offer detailed ADME data for this compound, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, this compound can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.

Q13: What in vitro models have been used to study this compound’s effects?

A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering this compound’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.

Q14: What are the potential toxicological concerns associated with this compound?

A19: this compound has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in this compound, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.

Q15: Are there any specific drug delivery systems being explored for this compound?

A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of this compound. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.

Q16: Are there any known biomarkers for this compound efficacy or toxicity?

A16: Current research lacks specific biomarkers for predicting this compound's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.

Q17: What analytical techniques are commonly employed for this compound quantification?

A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify this compound in different matrices.

Q18: What is the environmental impact of this compound and its degradation?

A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of this compound. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.

Q19: What is known about the dissolution and solubility of this compound?

A24: this compound, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.